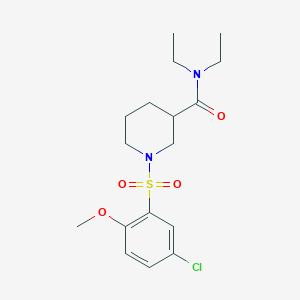
1-((5-chloro-2-methoxyphenyl)sulfonyl)-N,N-diethylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-chloro-2-methoxyphenyl)sulfonyl)-N,N-diethylpiperidine-3-carboxamide, also known as chembridge compound ID 6469404, is a synthetic compound that belongs to the piperidine class of drugs. This compound has been the subject of extensive research in recent years due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N,N-diethylpiperidine-3-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation and viral replication. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-((5-chloro-2-methoxyphenyl)sulfonyl)-N,N-diethylpiperidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, it has been found to have antiviral activity against the hepatitis C virus and the Zika virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N,N-diethylpiperidine-3-carboxamide in lab experiments is its potent antitumor and antiviral activity. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are many future directions for research on 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N,N-diethylpiperidine-3-carboxamide. One direction is to investigate its potential as a therapeutic agent for various types of cancer and viral infections. Another direction is to elucidate its mechanism of action and optimize its therapeutic potential. Additionally, further research is needed to assess its safety and toxicity in preclinical and clinical studies.
Synthesis Methods
The synthesis of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N,N-diethylpiperidine-3-carboxamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with N,N-diethyl-3-piperidinamine in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain the final product in high yield and purity.
Scientific Research Applications
1-((5-chloro-2-methoxyphenyl)sulfonyl)-N,N-diethylpiperidine-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to have potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antiviral activity against the hepatitis C virus and the Zika virus.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4S/c1-4-19(5-2)17(21)13-7-6-10-20(12-13)25(22,23)16-11-14(18)8-9-15(16)24-3/h8-9,11,13H,4-7,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOONZRHEDUOKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


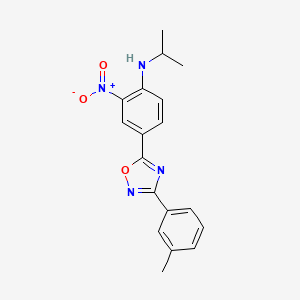
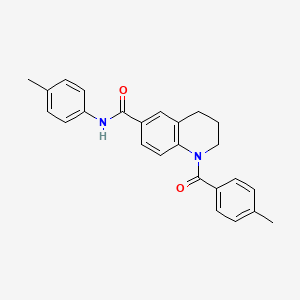


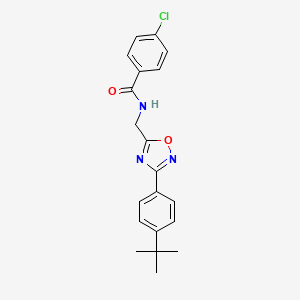
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7685724.png)

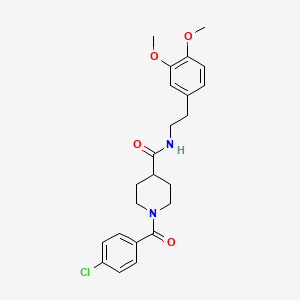
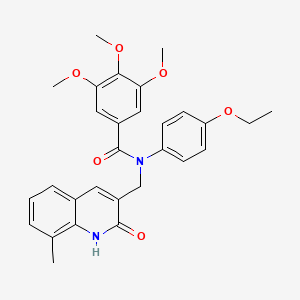


![N'-[(E)-(2-hydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7685786.png)
![N-(4-ethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7685792.png)